molecular formula C18H24N4O2 B5966801 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

Cat. No.: B5966801
M. Wt: 328.4 g/mol
InChI Key: MGHYDINJDQAUSZ-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the piperazine and pyrimidine families, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may scale up this process using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides. These reactions often require the presence of a base such as triethylamine.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with various biological targets, including receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as alpha1-adrenergic receptors, modulating their activity. This interaction can lead to various physiological effects, including the modulation of neurotransmitter release and smooth muscle contraction.

Comparison with Similar Compounds

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features used as an antihypertensive agent.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-4-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-5-7-16(24-2)8-6-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHYDINJDQAUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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